molecular formula C9H7FN2 B11922242 7-Fluoroquinolin-2-amine

7-Fluoroquinolin-2-amine

Cat. No.: B11922242
M. Wt: 162.16 g/mol
InChI Key: MZCKANAOJMYEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-2-amine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine source. Cyclization and cycloaddition reactions are also employed to construct the quinoline ring with the desired fluorine substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, where starting materials such as anilines and fluorinated reagents are reacted under controlled conditions to yield the desired product. Optimization of reaction parameters, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoroquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-2-amine, particularly in its antibacterial role, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 7-Fluoroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolones, it may exhibit different spectra of activity and potency against various bacterial strains. Its unique structure also allows for specific interactions with molecular targets, making it a valuable compound for further drug development .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

7-fluoroquinolin-2-amine

InChI

InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)

InChI Key

MZCKANAOJMYEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.